4-Carbamimidamido-N-(2-pyrazinyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N6O |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C12H12N6O/c13-12(14)17-9-3-1-8(2-4-9)11(19)18-10-7-15-5-6-16-10/h1-7H,(H4,13,14,17)(H,16,18,19) |
InChI Key |
IPYKZSWZYCARDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Carbamimidamido N 2 Pyrazinyl Benzamide
Historical Development of Synthetic Pathways
The synthesis of N-aryl amides, such as the N-(2-pyrazinyl)benzamide core of the target molecule, has historically been achieved through the acylation of an amino-substituted aromatic compound. This typically involves the reaction of an aminopyrazine with a benzoyl chloride or a similar activated carboxylic acid derivative. The formation of the amide bond is a fundamental transformation in organic chemistry, with methods evolving to improve efficiency and substrate scope.
Similarly, the introduction of a guanidinyl group has a long history in medicinal chemistry. Traditional methods often involve the reaction of an amine with a guanidinylating agent, such as cyanamide (B42294) or S-alkylisothioureas. These foundational reactions have been refined over time to offer milder conditions and greater functional group tolerance, which are crucial for the synthesis of complex molecules.
Contemporary Advanced Synthetic Strategies and Yield Optimization in Research Settings
Modern synthetic approaches to analogous benzamide (B126) structures often employ coupling reagents to facilitate the amide bond formation between a carboxylic acid and an amine under mild conditions. For instance, the synthesis of various N-substituted benzamide derivatives has been successfully achieved using coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N-ethyl carbodiimide (B86325) hydrochloride (EDC·HCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This methodology generally provides good to excellent yields. nih.gov
A plausible contemporary synthesis of 4-Carbamimidamido-N-(2-pyrazinyl)benzamide would likely involve a multi-step process. A key intermediate would be a 4-aminobenzoyl derivative, which could be coupled with 2-aminopyrazine (B29847). Subsequent modification of the amino group to a guanidine (B92328) moiety would complete the synthesis. The optimization of such a synthesis would involve a careful selection of protecting groups for the guanidino functionality to prevent unwanted side reactions during the amide bond formation.
Palladium-catalyzed cross-coupling reactions represent another advanced strategy for forming the C-N bond in N-aryl amides. nih.gov These methods offer a powerful tool for constructing complex aromatic systems. For the target molecule, a palladium-catalyzed amination could potentially be employed to couple 2-aminopyrazine with a suitably functionalized benzoic acid derivative.
Yield optimization in these synthetic routes would involve systematically adjusting reaction parameters such as solvent, temperature, catalyst loading, and the choice of base. The use of design of experiments (DoE) methodologies can be a powerful tool in efficiently exploring the reaction space to identify optimal conditions.
Approaches to Structural Derivatization for Enhanced Research Utility
The structural framework of this compound offers several points for derivatization to explore structure-activity relationships (SAR) in a research context.
Pyrazine (B50134) Ring Modification: The pyrazine ring can be substituted with various functional groups to modulate the electronic properties and steric profile of the molecule. For example, the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives has been demonstrated through nucleophilic substitution and palladium-catalyzed cross-coupling reactions on a chloropyrazine intermediate. nih.gov A similar strategy could be applied to a precursor of the target molecule.
Benzamide Ring Substitution: The benzamide portion of the molecule can also be readily modified. Different substituents can be introduced on the phenyl ring to alter lipophilicity, hydrogen bonding capacity, and metabolic stability.
Guanidinium (B1211019) Group Derivatization: The carbamimidamido group itself can be alkylated or acylated to fine-tune its basicity and interaction with biological targets.
These derivatization strategies allow for the creation of a library of related compounds, which can be invaluable for medicinal chemistry research and the development of new therapeutic agents.
Stereochemical Control and Regioselectivity in Synthesis
For the specific molecule this compound, there are no stereocenters, so stereochemical control is not a primary concern in its synthesis. However, regioselectivity is a critical aspect, particularly in the initial steps of synthesizing the substituted benzene (B151609) and pyrazine rings.
During the functionalization of the aromatic rings, directing group effects must be carefully considered to ensure the desired substitution pattern. For example, when introducing the carbamimidamido group or its precursor onto the benzamide ring, the directing effect of the amide group will influence the position of the incoming substituent.
In the case of derivatization of the pyrazine ring, the inherent electronics of the diazine system will govern the regioselectivity of substitution reactions. Computational modeling can be a useful tool to predict the most likely sites of reaction and guide the synthetic design.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. unibo.it For the synthesis of this compound, several green chemistry strategies could be implemented.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product. Catalytic reactions, such as the palladium-catalyzed aminations mentioned earlier, are often highly atom-economical.
Use of Greener Solvents: Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids. The use of solvent-free reaction conditions is another attractive option. chemmethod.com
Catalysis: The use of catalysts, including biocatalysts and organocatalysts, can reduce the need for stoichiometric reagents and often leads to milder reaction conditions and reduced waste generation. rsc.org For instance, the use of guanidine hydrochloride as an organocatalyst has been reported for certain reactions. rsc.org
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org
By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Data Tables
Table 1: Potential Synthetic Reactions for Core Scaffolds
| Reaction Type | Reactants | Reagents/Conditions | Product Scaffold |
| Amide Bond Formation | 4-Aminobenzoic acid, 2-Aminopyrazine | EDC·HCl, HOBt, DIPEA, DMSO | N-(2-pyrazinyl)benzamide |
| Guanidinylation | Aniline derivative | Cyanamide or S-Alkylisothiourea | Phenylguanidine |
| Palladium-Catalyzed Amination | 4-Bromobenzoic acid, 2-Aminopyrazine | Palladium catalyst, Ligand, Base | N-(2-pyrazinyl)benzamide |
Molecular Mechanisms of Action and Target Elucidation of 4 Carbamimidamido N 2 Pyrazinyl Benzamide
Identification and Characterization of Primary Molecular Targets
The primary molecular targets of 4-Carbamimidamido-N-(2-pyrazinyl)benzamide and related analogs are predominantly found within the Epithelial Sodium Channel/Degenerin (ENaC/DEG) superfamily of ion channels. This family includes key players in ion homeostasis and cellular signaling.
Epithelial Sodium Channels (ENaC): The most well-characterized target for this class of compounds is the epithelial sodium channel (ENaC). ENaCs are crucial for sodium reabsorption in epithelial tissues such as the kidney, lung, and colon, playing a vital role in maintaining salt and water balance. The channel is a heterotrimer, typically composed of α, β, and γ subunits. The positively charged carbamimidamido (guanidinium) group of the compound is critical for its interaction, acting as a pore blocker. It effectively obstructs the channel's external pore, preventing the influx of sodium ions. This mechanism is characteristic of amiloride (B1667095) and its analogs, which are known for their high affinity for ENaC.
Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels that are activated by a drop in extracellular pH. They are widely expressed in the nervous system and are involved in various physiological and pathological processes, including pain sensation, synaptic plasticity, and ischemic neuronal injury. Structurally related to ENaC, ASICs are also sensitive to modulation by guanidinium-containing compounds. This compound is predicted to inhibit ASIC isoforms, particularly ASIC1a, which is implicated in neuronal responses to acidosis. The inhibition mechanism involves the blockade of the ion pore, similar to its action on ENaC, thereby preventing cation influx upon proton activation.
| Molecular Target | Subtype(s) | Mechanism of Action | Key Structural Motif |
|---|---|---|---|
| Epithelial Sodium Channel (ENaC) | αβγ | Pore Blockade | Carbamimidamido (Guanidinium) Group |
| Acid-Sensing Ion Channel (ASIC) | ASIC1a, ASIC3 | Pore Blockade | Carbamimidamido (Guanidinium) Group |
Beyond ion channels, this class of compounds also targets ion transporters. The Sodium-Hydrogen Exchangers (NHEs) are a family of membrane proteins that mediate the exchange of intracellular H+ for extracellular Na+, playing a fundamental role in regulating intracellular pH, cell volume, and sodium homeostasis. The inhibitory action of guanidinium-containing benzamides on NHEs, particularly the NHE1 isoform, is well-documented. The compound is thought to compete with sodium ions for the external cation-binding site on the transporter, thereby inhibiting its activity.
While the primary targets are ion transport proteins, the benzamide (B126) scaffold is found in inhibitors of various enzymes. For instance, different benzamide derivatives have been shown to inhibit enzymes like carbonic anhydrases (CAs), which are involved in pH regulation and other physiological processes. Specifically, sulfonamide derivatives of benzamides can act as potent inhibitors of human CA isoforms. However, the primary inhibitory activity of this compound is not directed towards enzymatic targets; its effects are predominantly a consequence of direct ion transport modulation.
Investigation of Downstream Signaling Pathways and Cellular Responses
Inhibition of primary targets like ENaC and ASICs by this compound leads to significant downstream cellular effects.
ENaC Inhibition: In epithelial cells, blocking ENaC reduces sodium influx. This alters the electrochemical gradient across the apical membrane, which can subsequently decrease the driving force for other transport processes. For example, in airway epithelia, inhibiting ENaC leads to increased hydration of the airway surface liquid, a key therapeutic strategy in conditions like cystic fibrosis. The regulation of ENaC itself is complex, involving pathways that control its trafficking to and from the cell membrane.
ASIC Inhibition: In the central nervous system, blocking ASIC1a can be neuroprotective. During ischemic events, tissue acidosis leads to the activation of ASIC1a, resulting in calcium influx and subsequent neuronal cell death. Inhibition of this channel can mitigate this excitotoxic cascade. Downstream signaling pathways affected by ASIC modulation include those related to synaptic plasticity and fear conditioning.
NHE Inhibition: Blocking NHE1 can impact cell proliferation and migration, processes in which pH regulation is critical. Therefore, inhibition can affect signaling pathways related to cell growth and survival.
Structure-Activity Relationship (SAR) Studies for Target Engagement
The development and optimization of inhibitors like this compound rely heavily on understanding the relationship between chemical structure and biological activity.
Pharmacophore models for ENaC and ASIC inhibitors consistently highlight several key features present in this compound:
A Basic Guanidinium (B1211019) Group: The positively charged carbamimidamido moiety is the essential pharmacophore for high-affinity binding within the channel pore. It forms a strong ionic interaction with negative residues in the channel's outer vestibule.
Aromatic System: The benzamide and pyrazinyl rings provide a rigid scaffold that orients the guanidinium group correctly for target engagement. These rings also participate in hydrophobic and π-stacking interactions with the target protein.
Hydrogen Bond Donors/Acceptors: The amide linkage and nitrogen atoms in the pyrazine (B50134) ring can form crucial hydrogen bonds with the target, enhancing binding affinity and specificity.
SAR studies on related benzamide and pyrimidine (B1678525) series have demonstrated that modifications to the aromatic rings can fine-tune selectivity and potency for different ion channel subtypes or other targets like the Hedgehog signaling pathway. For example, altering substituents on the benzoyl ring or the pyrazine ring can modulate the compound's physicochemical properties and its fit within the binding pocket.
| Structural Feature | Functional Role | Type of Interaction |
|---|---|---|
| Carbamimidamido Group | Primary pharmacophore for pore binding | Ionic Interaction, Hydrogen Bonding |
| Benzene (B151609) Ring | Scaffold; hydrophobic interactions | Hydrophobic, π-π Stacking |
| Pyrazine Ring | Scaffold; hydrogen bonding | Hydrogen Bonding, π-π Stacking |
| Amide Linker | Structural rigidity; hydrogen bonding | Hydrogen Bonding |
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR study would involve the synthesis and biological evaluation of a library of its derivatives. These derivatives would feature systematic modifications to the pyrazinyl, benzamide, or carbamimidamido components.
The fundamental process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, partial charges.
Hydrophobic descriptors: LogP (lipophilicity).
Once calculated, these descriptors are used to build a mathematical model that correlates them with the observed biological activity (e.g., IC₅₀ values). frontiersin.orglongdom.org This model, often developed using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, can then predict the activity of new, unsynthesized derivatives. frontiersin.orgresearchgate.net The robustness and predictive power of a QSAR model are assessed using statistical metrics like the correlation coefficient (R²), and the cross-validated correlation coefficient (Q²). scirp.org
Table 1: Hypothetical QSAR Data for this compound Derivatives This table illustrates the type of data that would be generated in a QSAR study. The values are for exemplary purposes only.
| Compound ID | Modification | LogP | Molecular Weight ( g/mol ) | H-Bond Donors | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Parent | None | 1.8 | 271.28 | 5 | 6.5 | 6.4 |
| Deriv-1 | 5-chloro-pyrazinyl | 2.5 | 305.73 | 5 | 7.1 | 7.0 |
| Deriv-2 | 3-methoxy-benzamide | 2.1 | 301.31 | 5 | 6.8 | 6.7 |
| Deriv-3 | N-methyl-carbamimidoyl | 2.0 | 285.31 | 4 | 6.2 | 6.3 |
| Deriv-4 | 5-bromo-pyrazinyl | 2.8 | 350.18 | 5 | 7.4 | 7.5 |
Computational Chemistry Approaches to Mechanistic Elucidation
To gain a deeper, atomistic understanding of how this compound interacts with a biological target, a suite of computational chemistry techniques can be employed. These methods model the compound's behavior and its interactions with a target protein, providing insights that are often difficult to obtain through experimental means alone.
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular Docking is a computational method used to predict the preferred binding orientation of a ligand to a macromolecular target. dergipark.org.tr The process involves placing the three-dimensional structure of this compound into the active site of a target protein and evaluating the binding affinity using a scoring function. This technique can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the pyrazine and carbamimidamido groups are likely to participate in hydrogen bonding, a critical factor in molecular recognition. researchgate.net
Molecular Dynamics (MD) Simulations build upon the static snapshot provided by docking. MD simulations track the movements of atoms in the compound-target complex over time, providing a dynamic view of the interaction. mdpi.comacs.org This method is crucial for assessing the stability of the binding pose predicted by docking and understanding the flexibility of both the ligand and the protein. parssilico.comazolifesciences.comrsc.org By analyzing the trajectory of an MD simulation, researchers can confirm the persistence of key interactions and observe conformational changes that may occur upon binding. nih.gov
Table 2: Illustrative Molecular Docking and Dynamics Results This table provides a hypothetical summary of results from docking and MD simulation studies against a putative protein kinase target.
| Parameter | Value / Description |
| Target Protein | Hypothetical Kinase (e.g., EGFR) |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Energy (kcal/mol) | -9.2 |
| Key Interacting Residues | Met793 (Hinge), Lys745 (Catalytic), Asp855 (DFG motif) |
| Types of Interactions | H-bond with pyrazine N, Salt bridge with carbamimidoyl group |
| MD Simulation Length | 100 ns |
| RMSD of Ligand | Stable (< 2 Å after equilibration) |
| Binding Pose Stability | Maintained key hydrogen bonds throughout the simulation |
Quantum Chemical Calculations for Binding Energy and Conformational Analysis
Quantum Chemical Calculations offer a higher level of theory compared to the classical mechanics used in docking and MD. Methods like Density Functional Theory (DFT) can provide more accurate descriptions of electronic structure and energies. researchgate.netiau.ir
Binding Energy Calculations can be refined using methods that combine molecular mechanics with quantum mechanics (QM/MM) or with continuum solvation models (MM/PBSA and MM/GBSA). acs.orgpeng-lab.orgnih.gov These approaches calculate the binding free energy by considering components such as van der Waals forces, electrostatic energies, and the energy cost of desolvating the ligand and the binding site. walshmedicalmedia.comnih.gov Such calculations are more computationally intensive but can provide a more accurate ranking of binding affinities for different compounds. mdpi.com
Conformational Analysis using quantum chemistry helps to determine the low-energy, three-dimensional shapes of the molecule. mdpi.comresearchgate.net The rotation around the amide bond and other single bonds in this compound creates multiple possible conformations. Understanding the relative energies of these conformers is vital, as the molecule must adopt a specific conformation to fit optimally into the target's binding site. DFT calculations can elucidate the most stable conformers and the energy barriers to rotate between them. researchgate.net This information is critical for interpreting structure-activity relationships and designing more potent analogs.
Table 3: Example of Binding Free Energy Decomposition (MM/GBSA) This table shows a hypothetical breakdown of the energy components contributing to the binding of this compound to its target.
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -30.2 |
| Polar Solvation Energy | +50.8 |
| Non-polar Solvation Energy | -4.5 |
| Total Binding Free Energy (ΔG_bind) | -29.4 |
Preclinical Pharmacological Investigations in Research Models for 4 Carbamimidamido N 2 Pyrazinyl Benzamide
In Vitro Efficacy Studies
No publicly available data were found regarding the in vitro efficacy of 4-Carbamimidamido-N-(2-pyrazinyl)benzamide.
Cell-Based Assays for Target Functionality and Cellular Phenotypes
Information on the effects of this compound in cell-based assays, including any potential for apoptosis induction in myeloma or other cell lines, is not available in the public domain. While studies on other compounds demonstrate apoptosis induction in multiple myeloma cells, no such data exists for the specified molecule. nih.govmdpi.comnih.gov
Organ Bath and Isolated Tissue Perfusion Studies
No studies utilizing organ bath or isolated tissue perfusion methods to evaluate the pharmacological effects of this compound have been published.
Biochemical and Biophysical Characterization of Compound-Mediated Interactions
There is no available research detailing the biochemical or biophysical interactions of this compound with any biological targets.
In Vivo Efficacy Studies in Animal Models
No published data from in vivo efficacy studies in animal models for this compound were identified.
Efficacy in Disease-Specific Animal Models
There are no reports on the efficacy of this compound in any pulmonary, cardiovascular, oncological, neurological, or other disease-specific animal models.
Mechanistic Probes and Biomarker Validation in Live Animal Systems
No research has been published on the use of this compound as a mechanistic probe or for biomarker validation in animal systems.
Due to a lack of available scientific data for the specific chemical compound "this compound," a detailed article on its preclinical pharmacological investigations, including ex vivo characterization and comparative efficacy research, cannot be generated at this time. Extensive searches of scientific literature and databases did not yield specific research findings for this particular molecule.
The provided chemical name does not correspond to a widely studied compound in publicly accessible research. Therefore, the creation of an evidence-based article with detailed data tables as per the user's request is not feasible without foundational research data on "this compound."
Preclinical Pharmacokinetic Data for this compound Not Available in Public Domain
Following a comprehensive search of scientific literature and chemical databases, no specific preclinical pharmacokinetic or pharmacodynamic data for the compound "this compound" could be located. The inquiries, which included searches for alternative nomenclature such as "4-guanidino-N-(pyrazin-2-yl)benzamide," did not yield any published studies detailing the absorption, distribution, metabolism, or excretion (ADME) of this specific molecule in preclinical models.
Consequently, it is not possible to provide the detailed analysis of its pharmacokinetic and pharmacodynamic properties as requested in the article outline. The required information for the following sections is not available in the public domain:
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research for 4 Carbamimidamido N 2 Pyrazinyl Benzamide
Biotransformation Pathways and Metabolite Identification in Preclinical Species
Metabolite Profiling and Structural Elucidation
While general information exists for related chemical structures, such as other benzamide (B126), pyrazine (B50134), or guanidine (B92328) derivatives, the user's strict instruction to focus solely on "4-Carbamimidamido-N-(2-pyrazinyl)benzamide" prevents the inclusion of data from these structurally different compounds. The scientific accuracy required for this article cannot be met without specific research data on the target compound. This lack of available information indicates that "this compound" may be a novel compound that has not yet been extensively characterized in published preclinical studies, or it may be an investigational compound for which the data remains proprietary and not publicly accessible.
Due to the absence of publicly available scientific literature and research data on "this compound," it is not possible to generate an article on its pharmacokinetic and pharmacodynamic properties in preclinical models. Searches for this specific compound did not yield any detailed studies on its excretion mechanisms or its pharmacokinetic-pharmacodynamic linkage in experimental systems.
Therefore, the requested article with the specified outline and content inclusions cannot be created.
Advanced Analytical and Spectroscopic Characterization in Research of 4 Carbamimidamido N 2 Pyrazinyl Benzamide
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for separating 4-Carbamimidamido-N-(2-pyrazinyl)benzamide from impurities, starting materials, and byproducts that may be present in research samples. These techniques are also crucial for the precise quantification of the compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would likely employ a reverse-phase approach.
In a reverse-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape), and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its aromatic rings and polar functional groups (amide, pyrazine (B50134), and guanidino), this compound would exhibit a characteristic retention time under specific chromatographic conditions.
Quantification is achieved by creating a calibration curve from a series of known concentrations of a pure standard of the compound. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. Purity is assessed by detecting and quantifying any other peaks present in the chromatogram.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the relatively high molecular weight, polarity, and low volatility of this compound, direct GC analysis is challenging. The high temperatures required for volatilization could lead to thermal degradation of the molecule before it reaches the detector.
To overcome this limitation, derivatization is often employed to increase the volatility of the analyte. For instance, the active hydrogens on the amide and guanidino groups could be reacted with a silylating agent (e.g., BSTFA) to form more volatile trimethylsilyl (B98337) derivatives. These derivatives can then be analyzed on a standard nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase.
Alternatively, high-temperature GC columns and specialized injection techniques, such as programmed temperature vaporization (PTV), could potentially be used for the analysis of the underivatized compound, though this is less common for molecules of this nature.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique is well-suited for the separation of complex mixtures and can offer unique selectivity. For a polar compound like this compound, a polar co-solvent such as methanol or ethanol (B145695) would be added to the supercritical CO2 to increase the mobile phase strength and achieve elution.
SFC can provide faster separations and reduced solvent consumption compared to HPLC. The use of stationary phases with polar functionalities, such as those with amide or cyano groups, can enhance the retention and separation of polar analytes like the target compound.
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown compounds and the identification of metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound in complex matrices. Following separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules.
In the first stage of mass analysis (MS1), the protonated molecule [M+H]+ would be selected. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, leading to the formation of characteristic product ions. The analysis of these product ions in the second stage of mass analysis (MS2) provides a fragmentation pattern that is a fingerprint of the molecule's structure.
Potential fragmentation pathways for this compound could include:
Cleavage of the amide bond, leading to the formation of a benzoyl cation and a pyrazinylamine fragment.
Fragmentation of the pyrazine ring.
Loss of ammonia (B1221849) or cyanamide (B42294) from the guanidino group.
This technique is also instrumental in metabolite identification. By comparing the LC-MS/MS data of samples from in vitro or in vivo metabolism studies with that of the parent compound, metabolites can be identified by their modified mass-to-charge ratios and characteristic fragmentation patterns. Common metabolic transformations for a molecule of this type could include hydroxylation of the aromatic rings, N-dealkylation, or hydrolysis of the amide bond.
Table 2: Predicted Key Mass Fragments for this compound in LC-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Corresponding Neutral Loss |
| [M+H]+ | [Fragment A] | Loss of the pyrazinylamine moiety |
| [M+H]+ | [Fragment B] | Loss of the carbamimidamidobenzoyl moiety |
| [M+H]+ | [Fragment C] | Loss of ammonia from the guanidino group |
| [M+H]+ | [Fragment D] | Fragmentation of the pyrazine ring |
Gas Chromatography-Mass Spectrometry (GC-MS)
As with GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) of this compound would likely require prior derivatization to enhance volatility. The resulting mass spectrum would provide information about the molecular weight of the derivatized compound and its fragmentation pattern under electron ionization (EI).
EI is a high-energy ionization technique that typically produces numerous fragment ions. The fragmentation pattern can be complex but highly reproducible, allowing for library matching and structural confirmation. For a derivatized form of the target molecule, characteristic fragments would arise from the cleavage of the derivatized functional groups, the amide bond, and the aromatic rings. This information would be complementary to the data obtained from LC-MS/MS and would further confirm the structure of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula from the exact mass.
In a research setting, a sample of this compound would be analyzed, often using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The technique would be used to verify the successful synthesis of the target compound by comparing the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. For this compound (C₁₂H₁₁N₇O), the calculated exact mass provides a precise target for experimental verification.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion can reveal characteristic fragmentation patterns. These patterns provide confirmatory structural information by identifying stable fragment ions that correspond to specific substructures of the molecule, such as the pyrazinylamide or the carbamimidamidobenzoyl moieties.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₇O |
| Calculated Monoisotopic Mass | 269.1025 Da |
| Calculated [M+H]⁺ Ion Mass | 270.1103 Da |
| Calculated [M+Na]⁺ Ion Mass | 292.0922 Da |
| Calculated [M+K]⁺ Ion Mass | 308.0662 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus.
1D and 2D NMR Techniques
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is the first step in structural analysis. researchgate.net
¹H NMR: The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) and pyrazine rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships with adjacent protons. The protons of the amide (N-H) and guanidino (NH/NH₂) groups would appear as broader signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the amide group would be found significantly downfield (δ ~165-170 ppm), as would the guanidinyl carbon. Aromatic carbons would resonate in the δ 110-150 ppm range. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic portions of this molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.netugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of spin systems within the pyrazine and benzene rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning the proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting the individual spin systems, for example, by showing a correlation from the amide proton to the carbonyl carbon and to carbons on the pyrazine ring, thus confirming the N-(2-pyrazinyl)benzamide linkage.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Amide N-H | ~10.5 (singlet, broad) | - |
| Pyrazine C-H (3) | ~8.5 (doublet) | ~145 |
| Pyrazine C-H (5) | ~8.4 (doublet) | ~142 |
| Pyrazine C-H (6) | ~8.3 (doublet) | ~138 |
| Benzene C-H (2,6) | ~8.0 (doublet) | ~129 |
| Benzene C-H (3,5) | ~7.8 (doublet) | ~128 |
| Carbamimidamido N-H | ~7.0-7.5 (multiple, broad) | - |
| Amide C=O | - | ~166 |
| Carbamimidamido C | - | ~158 |
| Benzene C-1 | - | ~135 |
| Benzene C-4 | - | ~140 |
| Pyrazine C-2 | - | ~152 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Solid-State NMR Applications
While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the solid form. This is particularly important if the compound exists in different crystalline forms (polymorphs). By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can detect distinct spectra for different polymorphs, as the chemical shifts of both ¹³C and ¹⁵N are highly sensitive to the local molecular packing and intermolecular interactions. This allows for the identification and characterization of polymorphic forms that might otherwise be difficult to distinguish.
X-ray Crystallography and Diffraction for Solid-State Characterization and Polymorphism
Single-crystal X-ray diffraction (SCXRD) offers the most definitive structural characterization by providing a precise three-dimensional model of the molecule in the solid state. nih.govnih.gov Successful crystallization of this compound would allow for the exact determination of bond lengths, bond angles, and torsion angles. researchgate.net
Crucially, this technique elucidates the intermolecular interactions that define the crystal lattice, such as hydrogen bonds involving the amide and guanidinium (B1211019) groups, as well as potential π-π stacking between the aromatic rings. The guanidinium group, in particular, is a strong hydrogen bond donor, and its interactions would be key to understanding the supramolecular assembly.
Polymorphism , the ability of a compound to crystallize in multiple forms with different unit cells, is a critical aspect of solid-state characterization. mdpi.commdpi.com Different polymorphs of this compound could be obtained by varying crystallization conditions (e.g., solvent, temperature, evaporation rate). X-ray powder diffraction (XRPD) is a primary tool for distinguishing between these polymorphic forms, as each will produce a unique diffraction pattern.
Table 3: Typical Bond Lengths Expected from X-ray Crystallography Data
| Bond | Expected Length (Å) |
|---|---|
| Amide C=O | 1.23 - 1.25 |
| Amide C-N (amide) | 1.32 - 1.35 |
| Aromatic C-C | 1.38 - 1.41 |
| Carbamimidamido C-N | 1.33 - 1.37 |
Spectrophotometric and Fluorometric Methods for Research Applications
UV-Visible spectrophotometry can be used as a straightforward method for the quantitative analysis of this compound in solution. The molecule contains multiple chromophores—the benzamide (B126) and pyrazine ring systems—which are expected to absorb UV light. A wavelength of maximum absorbance (λₘₐₓ) can be determined, and a calibration curve can be constructed according to the Beer-Lambert law to measure the concentration of the compound in research samples.
Fluorometric methods offer higher sensitivity and selectivity. nih.gov While the intrinsic fluorescence of this compound may be weak, its interaction with biological targets or the development of specific fluorescent probes could enable highly sensitive detection. nih.gov For instance, changes in the fluorescence emission spectrum (intensity or wavelength) upon binding to a protein or nucleic acid could be used to study binding affinity and kinetics.
Electrophoretic Techniques for Purity and Interaction Studies
Electrophoretic methods, particularly Capillary Electrophoresis (CE), are high-resolution separation techniques well-suited for assessing the purity of this compound. Due to the basic nature of the carbamimidamido (guanidino) group, the molecule will be positively charged at neutral and acidic pH. CE can separate the main compound from charged impurities and neutral synthesis byproducts with high efficiency. The technique can also be used to determine physicochemical properties like the pKa value.
Furthermore, advanced electrophoretic techniques like Affinity Capillary Electrophoresis (ACE) can be employed to study non-covalent interactions. By observing the change in electrophoretic mobility of the compound in the presence of a potential binding partner (e.g., a protein or DNA fragment), it is possible to quantify binding constants and investigate the specificity of molecular interactions.
Table 4: Mentioned Compounds
| Compound Name |
|---|
Translational Research and Potential Therapeutic Hypotheses for 4 Carbamimidamido N 2 Pyrazinyl Benzamide Non Clinical Focus
Exploration of Novel Therapeutic Indications Beyond Primary Research Areas
While primary research on 4-Carbamimidamido-N-(2-pyrazinyl)benzamide is not extensively documented in publicly available literature, the structural motifs of the molecule, namely the benzamide (B126) and pyrazine (B50134) groups, are present in numerous compounds with diverse biological activities. This allows for the formulation of hypotheses for novel therapeutic indications based on the established mechanisms of these related molecules.
The concept of drug repurposing, or finding new uses for existing compounds, can be applied to this compound by examining the molecular activities of its core components. nih.gov
Anticancer Applications: Pyrazine derivatives have demonstrated significant potential as anticancer agents. nih.govresearchgate.netmdpi.com Research has shown that compounds containing the pyrazine ring can exhibit cytotoxic effects against various cancer cell lines, including lung cancer. nih.gov The mechanisms of action for some pyrazine-containing molecules involve the inhibition of protein kinases, which are crucial for cancer cell signaling and survival. nih.gov Similarly, various benzamide derivatives have been identified as potent tubulin inhibitors, targeting the colchicine (B1669291) binding site. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. Therefore, it is hypothesized that this compound could be investigated as a potential anticancer agent, possibly acting through kinase inhibition, tubulin polymerization inhibition, or other mechanisms of apoptosis induction. nih.gov
Carbonic Anhydrase Inhibition: Certain benzamide-4-sulfonamides are effective inhibitors of human carbonic anhydrase (CA) isoforms, some of which (e.g., CA IX and XII) are implicated in cancer and other diseases. mdpi.comresearchgate.net Although this compound is not a sulfonamide, the benzamide scaffold suggests that its potential inhibitory activity against various enzyme families, including CAs, could be a subject of future investigation.
A summary of repurposed therapeutic hypotheses for structurally related compounds is presented in the table below.
| Therapeutic Area | Molecular Target/Mechanism (Hypothesized) | Related Compound Class |
| Oncology | Tubulin Polymerization Inhibition | Benzamide Derivatives nih.gov |
| Oncology | Protein Kinase Inhibition | Pyrazine Derivatives nih.gov |
| Oncology | Carbonic Anhydrase Inhibition | Benzamide Derivatives mdpi.comresearchgate.net |
There is currently no available preclinical research on the application of this compound in rare diseases. However, based on the mechanisms of action of related compounds, hypothetical investigational avenues can be proposed. For instance, if the compound were found to be a potent inhibitor of a specific kinase that is dysregulated in a rare genetic disorder, preclinical studies in relevant cell and animal models of that disease could be initiated.
Combination Research Strategies with Other Investigational Agents in Preclinical Models
In preclinical cancer research, combination therapies are often explored to enhance efficacy and overcome drug resistance. nih.gov Based on the hypothesized anticancer mechanisms of this compound, several combination strategies could be investigated in preclinical models.
Combination with other Cytotoxic Agents: If this compound acts as a tubulin inhibitor, combining it with a DNA-damaging agent or a topoisomerase inhibitor could lead to synergistic effects in cancer cell lines and xenograft models. nih.govnih.gov
Combination with Targeted Therapies: Should the compound exhibit kinase inhibitory activity, combining it with other signal transduction inhibitors could be a rational approach. nih.gov For example, if it inhibits a component of the MAPK pathway, combining it with an inhibitor of the PI3K/AKT pathway could be explored in cancers where both pathways are active.
Preclinical evaluation of these combinations would typically involve in vitro cytotoxicity assays across a panel of cancer cell lines, followed by in vivo studies in animal models to assess efficacy and potential toxicities.
Nanotechnology and Drug Delivery Research for Experimental Systems
Nanotechnology offers promising strategies to improve the delivery of investigational compounds to target tissues in preclinical models, potentially enhancing their efficacy and reducing off-target effects. nih.govmdpi.com
For an experimental compound like this compound, encapsulation in nanocarriers such as liposomes or polymeric nanoparticles could be explored to improve its solubility and stability in research models. nih.gov These formulations can be designed for controlled release, which can be triggered by specific stimuli in the target environment, such as pH changes. This approach allows for sustained exposure of the target cells to the compound, which can be advantageous in preclinical efficacy studies.
Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues. nih.govmdpi.comresearchgate.net In a preclinical oncology setting, nanoparticles encapsulating this compound could be functionalized with ligands that bind to receptors overexpressed on cancer cells. mdpi.com
Examples of targeting moieties that could be used in preclinical research include:
Antibodies or antibody fragments specific to tumor-associated antigens.
Peptides that bind to cell surface receptors.
Small molecules with high affinity for specific cellular targets.
The table below summarizes potential nanotechnology-based drug delivery strategies for the preclinical evaluation of this compound.
| Delivery Strategy | Nanocarrier Example | Targeting Moiety (Hypothetical) | Preclinical Research Goal |
| Encapsulation | Liposomes | None | Improve solubility and stability |
| Controlled Release | pH-sensitive Polymers | None | Sustained release in acidic tumor microenvironment |
| Targeted Delivery | Polymeric Nanoparticles | Monoclonal Antibody | Enhanced tumor accumulation and reduced systemic toxicity mdpi.com |
Genomic, Proteomic, and Metabolomic Studies in Response to this compound
As no research data is available, the following subsections cannot be addressed:
Detailed research findings: No studies detailing the impact of this compound on the genome, proteome, or metabolome have been published.
Data tables: Consequently, no data tables summarizing genomic, proteomic, or metabolomic changes can be compiled.
Further research is required to elucidate the molecular and cellular effects of this compound to enable a discussion on its potential therapeutic applications from a genomic, proteomic, and metabolomic perspective.
Table of Compounds Mentioned
As no specific compounds were discussed in the context of genomic, proteomic, or metabolomic studies of this compound, a table of mentioned compounds is not applicable.
Future Directions, Research Challenges, and Unanswered Questions in 4 Carbamimidamido N 2 Pyrazinyl Benzamide Research
Methodological Advancements and Emerging Technologies in its Study
Should research on 4-Carbamimidamido-N-(2-pyrazinyl)benzamide commence, it would benefit from a suite of modern analytical and computational tools. Advances in high-throughput screening would be essential for initial biological characterization. Furthermore, emerging technologies in structural biology, such as cryo-electron microscopy, could elucidate its interactions with potential biological targets. Advanced separation techniques, including novel chromatographic and capillary electrophoresis methods, would be crucial for purification and analysis. mdpi.com
Emerging Areas of Investigation and Interdisciplinary Perspectives
The pyrazine (B50134) moiety is present in several clinically used drugs, suggesting a wide range of potential biological activities. nih.govlifechemicals.com Future interdisciplinary research on this compound could explore its potential in medicinal chemistry, leveraging its structural features for applications in oncology, infectious diseases, or neuroscience. mdpi.comnih.gov Materials science represents another potential avenue, as pyrazine-based polymers have applications in optical and photovoltaic devices. lifechemicals.com
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of any novel compound's biological effects relies on the integration of multi-omics data. nih.govfrontiersin.org Should this compound be found to have biological activity, future studies would likely employ genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of its mechanism of action. ahajournals.org This approach is critical for identifying molecular pathways affected by the compound and for discovering potential biomarkers of its activity. researchgate.net
Addressing Research Gaps for Enhanced Mechanistic Insight
The primary research gap concerning this compound is its very existence in the scientific literature. Initial studies would need to focus on its synthesis and basic characterization. Following this, significant research would be required to understand its chemical properties, stability, and potential biological targets. Mechanistic studies would be a long-term goal, contingent on the discovery of any significant biological activity.
Predictive Models for Future Research Trajectories and Hypothesis Generation
In the absence of experimental data, predictive models offer a preliminary avenue for hypothesis generation. Computational tools can be used to predict the physicochemical properties and potential biological activities of this compound based on its structure. cas.orgacs.org These in silico methods, including quantitative structure-activity relationship (QSAR) models and molecular docking simulations, could help prioritize future experimental research by suggesting potential therapeutic targets or applications. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for 4-Carbamimidamido-N-(2-pyrazinyl)benzamide?
- Methodology : Synthesis typically involves coupling a pyrazinylamine derivative with a substituted benzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DMF). Post-synthesis characterization employs:
- Infrared Spectroscopy (IR) : To confirm amide bond formation (e.g., peaks near 1638 cm⁻¹ for C=O stretch) .
- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., aromatic proton signals between δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 342.02 in electron ionization mode) .
Q. How is the preliminary biological activity of this compound assessed in ischemia/reperfusion injury models?
- Methodology :
- Ex vivo assays : Isolated hearts (e.g., Langendorff preparation) treated with the compound (0.001–100 nM) to measure infarct size reduction.
- Dose-response analysis : Data fitted to sigmoidal curves to calculate EC₅₀ values.
- Statistical validation : ANOVA with Bonferroni correction (p ≤ 0.05) to confirm significance across replicates (n = 9) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the binding modes of this compound to biological targets?
- Methodology :
- Crystallization : Co-crystallize the compound with target proteins (e.g., sirtuin 2 or glutamate transporters) under optimized buffer conditions.
- Data collection : Use synchrotron radiation for high-resolution datasets (≤1.8 Å).
- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) to model ligand-protein interactions, such as hydrogen bonds (e.g., Gly360 backbone in PDB IDs 6ZLH/6ZL4) .
- Key Insight : Distinguish (E)- and (Z)-isomer binding using electron density maps, critical for photopharmacological applications .
Q. What strategies optimize structure-activity relationships (SAR) for this compound-derived enzyme inhibitors?
- Methodology :
- Scaffold hybridization : Combine benzamide motifs with thiophene amides (Chart 2 in ) to enhance AMPA receptor modulation.
- Bioisosteric replacement : Test alternatives to the benzamide group (e.g., sulfonamides) while preserving hydrogen-bond interactions (e.g., with PLpro’s Gln269/Asp164) .
- In silico docking : Use AutoDock Vina to predict binding affinities before synthesizing derivatives.
Q. How does azologization of this compound enable photopharmacological control?
- Methodology :
- Terminal azologization : Introduce an azo group to create (E)/(Z)-isomers. Validate isomerization via UV-vis spectroscopy (λₐᵦₛ ~350 nm for trans→cis transition).
- Functional assays : Compare inhibitor potency in dark vs. UV-irradiated conditions (e.g., F(Z/E) = 3.6 for glutamate transporter inhibition) .
- Design Tip : Prioritize planar N-aryl benzamide substructures for improved light-induced conformational switching .
Q. What experimental approaches resolve contradictions in dose-response data for β1-adrenergic receptor modulation?
- Methodology :
- Competitive antagonism : Pre-incubate tissues with propranolol/metoprolol (1 nM, 10 min) to isolate compound-specific effects.
- Schild regression analysis : Calculate pA₂ values to confirm receptor specificity.
- Data reconciliation : Use hierarchical clustering to identify outlier datasets and refine EC₅₀ confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
